Gadobutrol Monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUDJWFTFYTQQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33GdN4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An Overview of Macrocyclic Gadolinium Iii Complexes in Research
Gadolinium(III) complexes are paramount in the field of medical imaging, serving as contrast agents to enhance the quality of MRI scans. researchgate.net These complexes are broadly categorized into linear and macrocyclic structures. researchgate.net Macrocyclic gadolinium(III) complexes are characterized by the gadolinium ion being encapsulated within a cage-like organic ligand. rsc.org This structure confers high thermodynamic stability and kinetic inertness, which is a crucial feature in research contexts. rsc.orgtga.gov.au
The primary function of these paramagnetic complexes is to shorten the T1 and T2 relaxation times of water protons in their vicinity, leading to a brighter signal on T1-weighted MR images. nih.gov The effectiveness of a gadolinium-based contrast agent is measured by its relaxivity (r1 and r2), which is influenced by factors such as the number of water molecules coordinated to the gadolinium ion, the rate of water exchange, and the rotational tumbling rate of the complex. rsc.org In recent years, research has focused on developing bioresponsive macrocyclic Gd(III) complexes that can target specific biological markers, offering the potential to visualize dynamic biological processes. researchgate.net
The Significance of Gadobutrol Monohydrate in Preclinical and Fundamental Science
In preclinical research, gadobutrol (B1674391) has been instrumental in a variety of studies. It has been effectively used in animal models to investigate conditions such as cerebral infarcts, brain tumors, and intramuscular tumors. nih.gov For instance, studies in rats have demonstrated its ability to provide contrast enhancement in gliomas, brain ischemia, and hepatocellular carcinoma. nih.gov Its utility extends to oncology research, where it aids in the visualization of tumors and the assessment of treatment responses. chemimpex.com Furthermore, it is employed in cardiovascular studies for detailed imaging of cardiac structures and function. chemimpex.com
The high concentration at which gadobutrol is formulated (1.0 M) allows for a more compact bolus, which is advantageous in certain research applications like perfusion imaging. researchgate.netnih.gov This property, combined with its high relaxivity, results in significant T1 shortening, leading to improved image enhancement. researchgate.netsemanticscholar.org
Below is a table summarizing some of the key physicochemical properties of Gadobutrol:
| Property | Value |
| Molecular Formula | C18H31GdN4O9·H2O cymitquimica.com |
| Molecular Weight | 622.74 g/mol chemimpex.comcymitquimica.com |
| Appearance | White to almost white powder or crystal chemimpex.comcymitquimica.com |
| Water Solubility | Highly soluble tga.gov.au |
| Partition Coefficient (n-butanol/buffer pH 7.6) | ~0.006 tga.gov.aunih.gov |
| Relaxivity (r1) in plasma at 1.5 T, 37°C | 5.2 L/(mmol·sec) drugbank.com |
| Relaxivity (r2) in plasma at 1.5 T, 37°C | 6.1 L/(mmol·sec) drugbank.com |
Scope and Research Trajectories
Evolution of Synthetic Pathways for Gadobutrol
The synthesis of gadobutrol primarily revolves around the functionalization of the cyclen (1,4,7,10-tetraazacyclododecane) macrocycle, followed by complexation with gadolinium. Over time, methodologies have progressed from complex multi-step procedures to more efficient one-pot approaches.
Multi-step Synthesis Methodologies
Early synthetic routes to gadobutrol involved several distinct steps with the isolation of intermediates. A common strategy begins with the mono-alkylation of cyclen. newdrugapprovals.org One of the nitrogen atoms of the cyclen ring is alkylated with a protected dihydroxypropyl group. newdrugapprovals.org To achieve mono-alkylation and minimize the formation of poly-alkylated byproducts, a large excess of the cyclen starting material was often used. uniupo.it
Following mono-alkylation, the remaining three secondary amine groups on the cyclen ring are carboxymethylated. newdrugapprovals.org This is typically achieved by reacting the mono-alkylated intermediate with an acetic acid derivative, such as chloroacetic acid or bromoacetic acid, under basic conditions. newdrugapprovals.orggoogle.com The protecting groups on the dihydroxypropyl side chain are then removed, and the resulting ligand, known as butrol (B126436), is purified. newdrugapprovals.orgtdcommons.org The final step is the complexation of the purified butrol ligand with a gadolinium salt, commonly gadolinium(III) oxide, to form gadobutrol. newdrugapprovals.orgepo.orgepo.org
Several variations of this multi-step approach exist, differing in the choice of protecting groups, alkylating agents, and reaction conditions. google.commedkoo.com For instance, one method involves the reaction of cyclen with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in the presence of lithium chloride. epo.org The subsequent alkylation is carried out with sodium monochloroacetate. epo.org
A generalized multi-step synthesis can be summarized as follows:
Mono-alkylation of Cyclen: Reaction of cyclen with a suitable electrophile to introduce the dihydroxypropyl side chain. newdrugapprovals.org
Purification of Mono-alkylated Intermediate: Isolation and purification of the mono-substituted cyclen derivative. newdrugapprovals.org
Carboxymethylation: Alkylation of the remaining three nitrogen atoms with carboxyl groups. newdrugapprovals.org
Deprotection and Purification of Butrol Ligand: Removal of any protecting groups and purification of the final ligand. tdcommons.org
Complexation: Reaction of the butrol ligand with a gadolinium source to form gadobutrol. epo.orgepo.org
One-Pot Synthesis Approaches
In a typical one-pot process, cyclen is reacted with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. google.comgoogle.com After the initial reaction, the hydrolysis of an intermediate formyl group and subsequent carboxymethylation are carried out in the same reaction vessel by the addition of reagents such as lithium hydroxide (B78521) and chloroacetic acid. google.comgoogle.com The complexation with gadolinium oxide can then be performed, followed by purification of the final product. epo.org
One patented one-pot process describes reacting cyclen with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, followed by hydrolysis with lithium hydroxide and then carboxymethylation with chloroacetic acid at a controlled pH. google.com Another approach involves forming a gadolinium complex in-situ after the basic hydrolysis of an intermediate, which simplifies the process by eliminating the need for separate purification of the butrol ligand. wipo.intnih.govgoogleapis.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of gadobutrol. Key parameters that are often adjusted include temperature, pH, solvent, and reaction time.
For the complexation of the butrol ligand with gadolinium oxide, the reaction is typically carried out in water at an elevated temperature, for example, between 80 to 90°C. epo.orgepo.org The pH is then adjusted to a neutral or slightly basic range (e.g., pH 7.1-7.4) using a base like lithium hydroxide. epo.orggoogleapis.com
In the alkylation steps, the choice of base and solvent can significantly impact the reaction's efficiency. For instance, in a multi-step synthesis, the alkylation with tert-butyl bromoacetate (B1195939) can be performed in a mixed solvent system of water and ether with an inorganic base. google.com The subsequent hydrolysis of the ester groups can be carried out under either acidic or basic conditions. google.com
Table 1: Comparison of Reaction Parameters in Gadobutrol Synthesis
| Parameter | Multi-step Synthesis | One-pot Synthesis |
| Starting Material | Cyclen | Cyclen |
| Alkylation Reagent | 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, tert-butyl bromoacetate | 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, chloroacetic acid |
| Complexation | With purified butrol ligand | In-situ complexation |
| Key Base | Sodium hydroxide, Lithium hydroxide | Lithium hydroxide |
| Typical Yield | ~42% | >96% |
Purification Techniques for High-Purity Gadobutrol Monohydrate
Achieving the high purity required for a pharmaceutical-grade product is a critical aspect of gadobutrol manufacturing. The primary methods used for purification are ion-exchange chromatography and crystallization. epo.orgepo.orggoogle.com
Ion-Exchange Chromatography in Purification
Ion-exchange chromatography is a key technique for removing ionic impurities from the crude gadobutrol product. epo.orgepo.org The process typically involves passing an aqueous solution of crude gadobutrol through a cascade of ion-exchange resins, which includes both a cation exchanger and an anion exchanger. epo.orggoogle.com
The order in which the solution passes through the resins is important. It is often passed through an acidic cation exchanger first, followed by a basic anion exchanger. epo.orggoogle.com This setup is effective in removing unreacted starting materials, byproducts, and excess salts. epo.orggoogle.com Specific resins mentioned in patents include Amberlite IRC 50 (acidic) and IRA 67 (basic). epo.orggoogle.com After purification via ion exchange, the conductivity of the gadobutrol solution is significantly reduced, indicating the removal of ionic species. epo.orggoogle.com
Crystallization Processes for Product Isolation
Crystallization is the final step in the purification process to isolate high-purity this compound. epo.orggoogleapis.com This step is crucial for achieving the desired crystalline form and for removing any remaining impurities. epo.org
The process typically involves dissolving the purified gadobutrol in water and then inducing crystallization by adding an alcohol, such as ethanol (B145695) or methanol. epo.orgepo.orggoogleapis.com The water content of the solvent mixture is a critical parameter that is carefully controlled to ensure the formation of the correct polymorph of this compound. epo.orggoogleapis.com For instance, a crude product can be obtained by crystallization from ethanol with a water content of 7.0-9.5%, while the final pure product may be crystallized from ethanol with a water content of 10-12%. epo.orggoogle.com
The crystallization process often involves heating the solution to ensure complete dissolution, followed by controlled cooling to induce crystal formation. epo.orggoogleapis.com The resulting crystals are then isolated by filtration, washed with a solvent like ethanol, and dried under vacuum at a controlled temperature (e.g., 53-55°C) to yield the final high-purity this compound. epo.orggoogle.comgoogleapis.com
Table 2: Key Parameters in Gadobutrol Purification
| Purification Step | Technique | Key Parameters | Outcome |
| Initial Purification | Ion-Exchange Chromatography | Acidic (e.g., Amberlite IRC 50) and basic (e.g., IRA 67) resins in cascade. epo.orggoogle.com | Removal of ionic impurities, reduced conductivity (<20 µS/cm). epo.orggoogle.com |
| Final Isolation | Crystallization | Solvent system (e.g., water/ethanol mixture), controlled water content (10-12%), temperature profile. epo.orggoogle.com | High-purity crystalline this compound (>99.7%). google.comgoogle.comwipo.int |
Preclinical Pharmacokinetic and Biodistribution Research Non Human Animal Models
Distribution and Elimination Kinetics in Various Animal Species
Gadobutrol (B1674391) monohydrate, a gadolinium-based contrast agent, is characterized by its rapid distribution within the extracellular space following intravenous administration. tga.gov.aufda.govbayer.com It behaves in the body similarly to other highly hydrophilic and biologically inert compounds that are excreted by the kidneys. tga.gov.au
Plasma Clearance and Half-Life in Animal Models
Following intravenous injection, gadobutrol is swiftly cleared from the plasma. In dogs, the terminal half-life of gadobutrol was approximately 45 minutes, with a plasma clearance rate of about 3.75 ml/min per kg. nih.gov The volume of distribution in dogs was noted to be 0.23 l/kg, which is indicative of extracellular distribution. nih.gov In rats, the plasma half-life is approximately 20 minutes. nih.gov Studies in healthy subjects show a mean terminal half-life of 1.81 hours. tga.gov.aufda.govbayer.com
After administration in animal models, plasma concentrations of gadobutrol decrease in a bioexponential manner. nih.gov For instance, after a 0.1 mmol/kg body weight dose, plasma levels were measured at 0.59 mmol/L two minutes post-injection and decreased to 0.3 mmol/L sixty minutes post-injection. tga.gov.aufda.govbayer.com
| Animal Species | Parameter | Value | Reference |
|---|---|---|---|
| Dog | Terminal Half-Life | ~45 minutes | nih.gov |
| Dog | Plasma Clearance | ~3.75 ml/min/kg | nih.gov |
| Dog | Volume of Distribution | 0.23 l/kg | nih.gov |
| Rat | Plasma Half-Life | ~20 minutes | nih.gov |
Tissue Distribution and Excretion Pathways in Animal Models
Gadobutrol is primarily distributed in the extracellular fluid space and is excreted unchanged almost exclusively via the kidneys through glomerular filtration. tga.gov.aunih.gov Extrarenal elimination is considered negligible. tga.gov.aubayer.com In rats, over 90% of an injected dose was excreted by the kidneys within 2 hours, and complete excretion was observed within 7 days. nih.gov More than 50% of the administered dose is eliminated in the urine within two hours, with over 90% eliminated within 12 hours and complete excretion within 24 hours. tga.gov.aubayer.comdrugbank.com Fecal elimination accounts for less than 0.1% of the dose. tga.gov.aubayer.com
Biodistribution studies in rats have shown that 7 days after intravenous injection, only a very small amount (0.16%) of the dose remains in the body. nih.gov Measurable quantities of gadolinium were detected primarily in the liver, kidneys, and bones. nih.gov In a study on sheep, 10 weeks after a single injection, the highest concentrations of gadolinium from macrocyclic agents like gadobutrol were found in the kidney, followed by the liver. rsna.orgrsna.org Specifically, the mean gadolinium concentrations were 86 ng/g in the kidney and 21 ng/g in the liver. rsna.org Another study in rats found that at 17 days post-injection, the gadolinium concentration in the kidney cortex was significantly higher than in other tissues. rsna.org However, by 8 weeks, gadolinium concentrations in the skin and brain of rats were not statistically different between gadobutrol and another macrocyclic agent, gadoteridol (B1662839). rsna.org Repeated injections in rats can lead to gadolinium deposition in the brain, spinal cord, and peripheral nerves. mdpi.com
| Tissue | Gadobutrol Concentration | Reference |
|---|---|---|
| Kidney | 86 | rsna.org |
| Liver | 21 | rsna.org |
| Deep Cerebellar Nuclei | 10 | rsna.org |
Blood-Brain Barrier Permeability Studies in Animal Models
Preclinical studies in rats have consistently demonstrated that gadobutrol does not cross the intact blood-brain barrier. tga.gov.aufda.govbayer.combayer.comfda.gov.ph The lowest levels of radioactivity in tissue distribution studies were found in the central nervous system, including the brain and spinal cord. fda.gov However, in instances of a compromised blood-brain barrier, such as during epileptogenesis in rat models, gadobutrol can extravasate into the brain parenchyma. nih.gov Studies have shown increased T1 signal intensity in brain regions like the hippocampus, piriform cortex, and thalamus after gadobutrol administration in rats with induced status epilepticus, indicating blood-brain barrier disruption. nih.gov Furthermore, inflammation induced by agents like lipopolysaccharide (LPS) may increase the central nervous system's vulnerability to retaining higher concentrations of gadolinium following gadobutrol exposure, potentially by affecting the permeability of the blood-brain barrier. mdpi.com
Placental Transfer Investigations in Animal Models
Investigations into the placental transfer of gadobutrol in animal models indicate that it is minimal. In rabbits, placental transfer was found to be insignificant, with only 0.01% of the administered dose being detected in the fetuses. tga.gov.aubayer.comfda.gov.phgenericcontrastagents.comdoctorlib.org Despite this low level of transfer, repeated administration during organogenesis in animal studies has been associated with embryolethality in monkeys, rabbits, and rats at doses significantly higher than the recommended human dose. drugbank.comgenericcontrastagents.comdoctorlib.org It is important to note that GBCAs, in general, can cross the placenta, leading to fetal exposure and gadolinium retention. drugbank.com
Protein Binding Characteristics in Animal Plasma and Tissue Extracts
Gadobutrol exhibits negligible binding to plasma proteins. tga.gov.aufda.govbayer.com Studies across a number of animal species have confirmed that the compound does not bind to plasma proteins. researchgate.net This characteristic contributes to its rapid distribution in the extracellular space and subsequent elimination.
Molecular and Biophysical Mechanisms of Contrast Enhancement
Paramagnetic Properties and Relaxation Theory of Gadolinium(III) Complexes
The contrast-enhancing effect of gadobutrol (B1674391) is mediated by the gadolinium(III) ion (Gd³⁺), a rare-earth metal element. tga.gov.aubayer.commriquestions.com The Gd³⁺ ion is highly paramagnetic, a property derived from its unique electronic structure. mriquestions.compatsnap.com It possesses seven unpaired electrons in its 4f subshell, the most of any element, which generates a strong magnetic moment. mriquestions.comresearchgate.net This large magnetic moment allows it to become temporarily magnetized when placed in an external magnetic field, such as that of an MRI scanner. mriquestions.com
In MRI, gadolinium is not imaged directly. Instead, its paramagnetic properties indirectly influence the signals from nearby hydrogen protons, primarily in water molecules. mriquestions.comnih.gov When administered, the Gd³⁺ in the gadobutrol complex interacts with surrounding water protons and accelerates their relaxation rates, a process that enhances the contrast between different tissues in the resulting image. researchgate.netmdpi.com
Free, unchelated gadolinium ions are toxic. Therefore, in gadobutrol, the Gd³⁺ ion is tightly bound within a macrocyclic ligand called dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol). tga.gov.aubayer.compatsnap.com This forms a stable, neutral complex that minimizes the release of free Gd³⁺ ions while retaining the paramagnetic effect essential for contrast enhancement. tga.gov.aupatsnap.com The theory of paramagnetic relaxation, described by the Solomon-Bloembergen-Morgan (SBM) model, provides the fundamental framework for understanding how these complexes enhance the relaxation rates of water protons. researchgate.netacs.org
Impact on T1 and T2 Relaxation Times of Protons in Aqueous Solutions
The visualization of tissues in MRI depends on variations in radiofrequency signal intensity, which are influenced by proton density and the relaxation times known as T1 (spin-lattice or longitudinal) and T2 (spin-spin or transverse). nih.govlgmpharma.comformosalab.com When placed in a magnetic field, gadobutrol significantly shortens the T1 and T2 relaxation times of adjacent water protons, even at low concentrations. drugbank.comnih.govlgmpharma.comformosalab.com
The primary effect utilized in clinical imaging is the shortening of the T1 relaxation time. nih.gov This T1 shortening leads to an increase in signal intensity on T1-weighted imaging sequences, causing tissues where the agent has accumulated to appear brighter. tga.gov.aubayer.commriquestions.com This effect is observed with the greatest sensitivity in T1-weighted sequences. nih.govlgmpharma.comformosalab.com
Relaxivity Measurements and Characterization
The efficiency of a contrast agent in shortening relaxation times is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate (1/T1 or 1/T2) per millimolar (mM) concentration of the agent. researchgate.net
The relaxivity of gadobutrol displays a slight dependence on the strength of the magnetic field. drugbank.comtga.gov.aubayer.comnih.gov Studies have shown that the relaxivity of most GBCAs, including gadobutrol, tends to decrease as the magnetic field strength increases, particularly at higher fields. nih.govplos.orgresearchgate.net For gadobutrol specifically, one study noted an 11.5% decrease in r1 relaxivity in plasma from 1.5T to 7T. plos.orgresearchgate.net However, another detailed investigation observed a slight increase in the r1 relaxivity of gadobutrol in human plasma when moving from a 1.5T to a 3T field, before it decreased at 7T. nih.gov
Table 1: In Vitro r1 and r2 Relaxivity of Gadobutrol at Various Magnetic Field Strengths
This table is interactive. You can sort and filter the data.
| Relaxivity | Magnetic Field Strength (Tesla) | Medium | Temperature (°C) | Value (L/mmol·s) | Citation |
| r1 | 0.2 | Water | - | 5.5 ± 0.3 | nih.gov |
| r2 | 0.2 | Water | - | 10.1 ± 0.3 | nih.gov |
| r1 | 0.47 | Water | 40 | ~3.6 | tga.gov.au |
| r2 | 0.47 | Water | 40 | ~4.0 | tga.gov.au |
| r1 | 1.5 | Water | - | 4.7 ± 0.2 | nih.gov |
| r2 | 1.5 | Water | - | 6.8 ± 0.2 | nih.gov |
| r1 | 2.0 | Water | 40 | - | bayer.com |
| r1 | 3.0 | Water | - | 3.6 ± 0.2 | nih.gov |
| r2 | 3.0 | Water | - | 6.3 ± 0.3 | nih.gov |
The relaxivity of gadobutrol has been extensively characterized in biological media to better reflect its performance in a clinical setting. In general, gadobutrol exhibits significantly higher T1 relaxivity compared to other macrocyclic agents like gadoteridol (B1662839) and gadoterate (B1198928) across various magnetic field strengths in both plasma and blood. nih.gov
At a field strength of 1.5 Tesla (T) and a temperature of 37°C, the r1 relaxivity of gadobutrol in plasma is approximately 5.2 L/(mmol·s), and the r2 relaxivity is about 6.1 L/(mmol·s). drugbank.comnih.govlgmpharma.com In blood under the same conditions, the r1 relaxivity has been measured at 5.3 L/(mmol·s). bayer.com The values demonstrate slight variations depending on the precise experimental conditions and the specific biological medium used.
Table 2: In Vitro Relaxivity of Gadobutrol in Biological Media
This table is interactive. You can sort and filter the data.
| Relaxivity | Medium | Magnetic Field Strength (Tesla) | Temperature (°C) | Value (L/mmol·s) | Citation |
| r1 | Plasma | 0.47 | 40 | 5.6 | tga.gov.aubayer.com |
| r2 | Plasma | 0.47 | 40 | 6.5 | tga.gov.aubayer.com |
| r1 | Plasma | 1.5 | 37 | 5.2 | drugbank.comnih.govlgmpharma.combayer.com |
| r2 | Plasma | 1.5 | 37 | 6.1 | drugbank.comnih.govlgmpharma.combayer.com |
| r1 | Blood | 1.5 | 37 | 5.3 | bayer.com |
| r2 | Blood | 1.5 | 37 | 5.4 | bayer.com |
| r1 | Plasma | 3.0 | 37 | 5.0 | bayer.com |
| r2 | Plasma | 3.0 | 37 | 7.1 | bayer.com |
| r1 | Plasma | 1.5 | 37 | 4.78 ± 0.12 | nih.gov |
| r1 | Plasma | 3.0 | 37 | 4.97 ± 0.59 | nih.gov |
| r1 | Plasma | 7.0 | 37 | 3.83 ± 0.24 | nih.gov |
| r1 | Blood | 3.0 | 37 | 3.47 ± 0.16 | nih.gov |
Dependence of Relaxivity on Magnetic Field Strength
Interaction with Biological Macromolecules and Enzymes (in vitro studies)
Gadobutrol is characterized by its high hydrophilicity and negligible binding to proteins. drugbank.comacs.orgnih.gov This property ensures that it is rapidly distributed in the extracellular space and does not significantly interact with plasma proteins or other macromolecules. drugbank.comnih.gov
In vitro studies have demonstrated that gadobutrol does not exhibit inhibitory interactions with enzymes. tga.gov.aubayer.com Specifically, one study investigating the inhibition of the enzyme lysozyme (B549824) found the concentration required to cause 50% inhibition (I50) was greater than 300 mM, a level far exceeding clinical concentrations. nih.gov Another molecular docking study explored the binding potential of gadobutrol to the TSH receptor, concluding that while a theoretical interaction exists, the concentrations required for such binding are unlikely to be achieved in the blood. researchgate.net These findings support the characterization of gadobutrol as biologically inert with respect to enzyme interactions. tga.gov.au
Preclinical Imaging Efficacy and Comparative Investigations
Contrast Enhancement Evaluation in Animal Disease Models
Preclinical studies have demonstrated the utility of gadobutrol (B1674391) in enhancing the visualization of pathological tissues in models of neurological, hepatobiliary, renal, vascular, and lymphatic diseases.
In animal models of neurological disease, gadobutrol has been shown to provide significant contrast enhancement, aiding in the delineation of lesions with disrupted blood-brain barriers.
Cerebral Infarct Models: Perfusion-weighted imaging studies in a rat stroke model, created by endovascular occlusion of the middle cerebral artery, have been conducted to assess gadobutrol's sensitivity to perfusion alterations. These experiments revealed that the contrast between ischemic and non-ischemic tissue increased with higher doses and concentrations of gadobutrol. nih.gov Specifically, using a 1.0 molar formulation of gadobutrol resulted in better contrast compared to a 0.5 molar solution at the same high dose levels, suggesting that the higher concentration enhances sensitivity to perfusion changes in acute stroke. nih.gov
Brain Tumor Models: The efficacy of gadobutrol has been evaluated in rat models of glioma, where it provides high contrast enhancement of the tumor tissue. nih.govnih.gov In a rat brain glioma model, gadobutrol was compared to gadoterate (B1198928) meglumine (B1676163). The study found that a single dose of gadobutrol (0.1 mmol/kg) provided lesion enhancement and contrast-to-noise ratios (CNR) equivalent to a 1.5-fold higher dose of gadoterate meglumine (0.15 mmol/kg) at both 1.5 T and 3 T field strengths. ajronline.orgajronline.org This suggests a higher efficacy for gadobutrol, allowing for comparable diagnostic imaging with a lower gadolinium dose. ajronline.org Quantitative analysis in a rat glioma model also indicated that the gadolinium concentration in the tumor was higher after gadobutrol administration compared to other gadolinium chelates, which may contribute to its strong T1 shortening effect and enhanced signal intensity. nih.gov
Table 1: Comparative Enhancement in a Rat Glioma Model at 1.5 T
| Parameter | Gadobutrol (0.1 mmol/kg) | Gadoterate Meglumine (0.15 mmol/kg) | p-value |
| Maximal Lesion Enhancement (at 1 min) | 31.6 ± 3.0 | 31.6 ± 3.7 | 0.98 |
| Signal-to-Noise Ratio (SNR) | 62.8 ± 3.3 | 62.8 ± 4.0 | 0.9 |
| Contrast-to-Noise Ratio (CNR) | 25.1 ± 2.9 | 26.4 ± 3.9 | 0.9 |
| Data sourced from a study in a Fischer rat glioma model. ajronline.org |
Table 2: Comparative Enhancement in a Rat Glioma Model at 3 T
| Parameter | Gadobutrol (0.1 mmol/kg) | Gadoterate Meglumine (0.15 mmol/kg) | p-value |
| Maximal Lesion Enhancement | 56.2 ± 10.9 | 58.6 ± 9.6 | 0.6 |
| Signal-to-Noise Ratio (SNR) | 100.7 ± 11.1 | 104.3 ± 8.9 | 0.4 |
| Contrast-to-Noise Ratio (CNR) | 46.7 ± 10.9 | 49.6 ± 8.8 | 0.5 |
| Data sourced from a study in a Fischer rat glioma model. ajronline.org |
Gadobutrol has been established as a contrast agent for imaging pathologies in the liver and kidneys. europa.eu Preclinical studies have shown its effectiveness in enhancing lesions in these organs. In rat models with hepatocellular carcinoma, dynamic MRI with gadobutrol demonstrated effective tumor enhancement. nih.gov A study comparing 1.0 M and 0.5 M formulations of gadobutrol in rats with hepatocellular carcinoma found that the higher concentration provided superior contrast. While gadobutrol is indicated for renal imaging, specific preclinical studies detailing its efficacy in animal models of defined kidney pathologies focus more on its safety profile, such as the observation of vacuolization of renal tubular epithelium at high, repeated doses in rats and dogs, a known class effect for such contrast agents. europa.eu
Magnetic Resonance Angiography (MRA) is a key application for high-concentration contrast agents like gadobutrol. Preclinical studies in swine models of renal artery stenosis have demonstrated its utility. One such study established that renal artery stenosis can be accurately assessed with very low doses of gadobutrol (~0.025 mmol/kg) using time-resolved MRA at 3 T. nih.gov A direct comparison with gadoterate meglumine in a swine model showed that low-dose gadobutrol resulted in improved accuracy for assessing renal artery stenosis. nih.gov In time-resolved scans, the gadobutrol protocol yielded the highest peak signal-to-noise ratio and was qualitatively preferred by all readers for image quality and stenosis visualization in every case. nih.gov
Table 3: Stenosis Measurement Accuracy in a Swine MRA Model
| MRA Protocol | Average Difference from Digital Subtraction Angiography (DSA) |
| Static Gadobutrol | 7.4% ± 5.6% |
| Static Gadoterate Meglumine (2 mL/s injection) | 10.6% ± 6.2% |
| Static Gadoterate Meglumine (4 mL/s injection) | 11.5% ± 7.8% |
| Data from a study comparing low-dose gadobutrol and gadoterate meglumine for 3T MRA of renal artery stenosis in a swine model. nih.gov |
Gadobutrol has proven suitable for interstitial Magnetic Resonance Lymphography (MRL) in preclinical models. Following subcutaneous injection in rats, gadobutrol rapidly enters the lymphatic system, allowing for high-resolution 3D visualization of regional lymphatic vessels, the thoracic duct, and various lymph node groups. nih.govismrm.org Kinetic analysis in rats showed a pronounced initial signal intensity loss in popliteal, inguinal, and aorto-iliac lymph nodes due to high local concentrations, which was followed by a continuous signal increase. nih.gov This study estimated peak gadobutrol concentrations in selected lymph nodes to be as high as 78 mmol/L. nih.gov
Table 4: Contrast Kinetics of Gadobutrol in Rat Interstitial MR Lymphography
| Tissue | Observation |
| Popliteal, Inguinal, Aorto-iliac Lymph Nodes | Initial pronounced signal intensity loss, followed by a continuous signal increase. |
| Selected Lymph Nodes (Peak Concentration) | Estimated up to 78 mmol/L. |
| Kidneys, Liver, Muscle, Blood | Contrast enhancement observed. |
| Visualized Structures | Regional lymphatic vessels, thoracic duct, popliteal, inguinal, aorto-iliac, and axillary lymph nodes. |
| Findings from a study evaluating gadobutrol for interstitial MR lymphography in rats. nih.gov |
Angiography Applications in Animal Models
Comparative Preclinical Studies with Other Macrocyclic Gadolinium Chelates
The performance of gadobutrol has been compared against other macrocyclic gadolinium chelates in various preclinical settings, often highlighting the influence of its higher concentration and relaxivity.
Direct comparative studies in animal models have provided quantitative evidence of gadobutrol's enhancement efficacy relative to other macrocyclic agents.
A study in healthy rabbits systematically compared the signal enhancement (SE) and kinetics of gadobutrol, gadoteridol (B1662839), and gadoterate meglumine in various tissues. The results showed that while the enhancement kinetics were similar for all three agents, the magnitude of signal enhancement was consistently and significantly higher for gadobutrol in all evaluated tissues except the brain. nih.gov This superior enhancement efficacy was observed despite no significant differences in the gadolinium tissue concentrations among the three agents, pointing to the higher relaxivity of gadobutrol as the primary driver of the increased signal. nih.gov
In a rat brain tumor model, gadobutrol demonstrated equivalent efficacy at a lower dose compared to gadoterate meglumine. ajronline.orgajronline.org As detailed in section 6.1.1, a 0.1 mmol/kg dose of gadobutrol provided similar lesion enhancement, SNR, and CNR as a 0.15 mmol/kg dose of gadoterate meglumine at both 1.5 T and 3 T. ajronline.org
For MRA applications, a study in a swine model of renal artery stenosis found that low-dose gadobutrol (~0.05 mmol/kg) provided improved accuracy in stenosis assessment compared to an equivalent dose of gadoterate meglumine at 3 T. nih.gov
Table 5: Comparative Signal Enhancement (SE) in Healthy Rabbit Tissues
| Contrast Agent | Relative Signal Enhancement |
| Gadobutrol | Consistently higher SE (P < 0.05 in all tissues except brain) |
| Gadoteridol | Lower SE compared to Gadobutrol |
| Gadoterate Meglumine | No significant difference in SE compared to Gadoteridol |
| Data from a comparative study in New Zealand white rabbits. The study noted similar Gd tissue concentrations for all three agents. nih.gov |
Relative Relaxivity Assessments in Phantom and Animal Studies
The efficacy of a gadolinium-based contrast agent (GBCA) is intrinsically linked to its relaxivity, which is the measure of its ability to shorten the T1 and T2 relaxation times of water protons in tissue, thereby enhancing the signal intensity on a magnetic resonance imaging (MRI) scan. drugbank.combayer.ca Gadobutrol has been the subject of numerous preclinical studies to determine its relaxivity relative to other GBCAs, both in controlled phantom environments and in animal models. These investigations consistently demonstrate the high T1 relaxivity of gadobutrol.
In phantom studies, which utilize standardized solutions to mimic biological environments, gadobutrol has been compared with other macrocyclic and linear GBCAs. nih.govnih.gov These studies have shown that gadobutrol possesses a significantly higher T1 relaxivity compared to other macrocyclic agents like gadoteridol and gadoterate meglumine across various magnetic field strengths (1.5T, 3T, and 7T). nih.gov This increased relaxivity is attributed to the specific molecular structure of gadobutrol, which includes additional hydroxyl groups that facilitate better interaction with water molecules. nih.govbayer.ca For instance, at a field strength of 1.5 T and a temperature of 37°C, the T1 relaxivity of gadobutrol in human plasma has been measured to be notably higher than that of other commonly used agents. nih.govnih.gov
The following table summarizes the comparative T1 relaxivity of gadobutrol and other macrocyclic GBCAs in human plasma at different magnetic field strengths.
Table 1: T1 Relaxivity (r1) of Macrocyclic GBCAs in Human Plasma at 37°C
| Contrast Agent | T1 Relaxivity [L/(mmol·s)] at 1.5 T | T1 Relaxivity [L/(mmol·s)] at 3 T | T1 Relaxivity [L/(mmol·s)] at 7 T |
|---|---|---|---|
| Gadobutrol | 4.78 ± 0.12 | 4.97 ± 0.59 | 3.83 ± 0.24 |
| Gadoteridol | 3.80 ± 0.10 | 3.28 ± 0.09 | 3.21 ± 0.07 |
| Gadoterate | 3.32 ± 0.13 | 3.00 ± 0.13 | 2.84 ± 0.09 |
Data sourced from a comparative study of macrocyclic GBCAs. nih.gov
Animal studies have further corroborated the findings from phantom investigations. In rats and dogs, gadobutrol has demonstrated superior contrast enhancement in various tissues and pathologies, including cerebral infarcts and brain tumors, when compared to other GBCAs at equivalent doses. nih.govresearchgate.net For example, a study in rats with brain lesions showed that gadobutrol provided higher signal intensity enhancement compared to gadopentetate dimeglumine. researchgate.net This enhanced performance in animal models is a direct consequence of its higher relaxivity, leading to a more pronounced shortening of T1 relaxation times in the tissues where the contrast agent accumulates. nih.gov
Investigation of High-Concentration Formulations in Preclinical Imaging
A key characteristic of gadobutrol is its availability in a 1.0 M (mol/L) formulation, which is double the concentration of most other commercially available GBCAs that are typically formulated at 0.5 M. nih.govopenaccessjournals.com Preclinical studies have specifically investigated the impact of this high-concentration formulation on imaging efficacy, particularly for applications that benefit from a compact and high-intensity bolus of contrast agent. researchgate.netnih.gov
The primary advantage of a high-concentration formulation is the ability to deliver the same dose of gadolinium in a smaller volume. nih.gov This results in a "tighter" or more compact bolus, which can lead to higher peak gadolinium concentrations in the blood and target tissues during the initial phase of contrast enhancement. openaccessjournals.com Preclinical research has focused on how this bolus characteristic translates to improved diagnostic imaging.
Animal studies have demonstrated the superiority of the 1.0 M gadobutrol formulation in dynamic imaging techniques, such as perfusion MRI. nih.govecrjournal.com In brain perfusion imaging in animal models, the more compact bolus of 1.0 M gadobutrol resulted in a greater T2*-effect, leading to improved differentiation between ischemic and non-ischemic tissues compared to a 0.5 M concentration at the same gadolinium dose. openaccessjournals.com This is because the higher local concentration of the contrast agent during the first pass creates a stronger magnetic susceptibility effect, which is crucial for this type of imaging. nih.gov
Furthermore, in preclinical models of contrast-enhanced magnetic resonance angiography (CE-MRA), the high-concentration formulation has been shown to provide better vessel visualization. researchgate.net The ability to achieve a higher peak concentration of gadolinium in the arteries during the first pass allows for a stronger signal and clearer delineation of the vascular structures. openaccessjournals.com An animal study confirmed a higher image contrast when using the 1.0-molar formulation compared with a 0.5-molar formulation. ecrjournal.com
The following table provides a conceptual overview of the advantages of a high-concentration formulation in preclinical imaging based on published findings.
Table 2: Preclinical Advantages of High-Concentration (1.0 M) Gadobutrol Formulation
| Imaging Application | Advantage of High Concentration | Underlying Preclinical Rationale |
|---|---|---|
| Dynamic Perfusion MRI | Improved tissue characterization | Tighter bolus leads to higher peak gadolinium concentration, enhancing T2* susceptibility effects. openaccessjournals.comnih.gov |
| Contrast-Enhanced MRA | Enhanced vessel visualization | Compact bolus results in higher arterial gadolinium concentration during the first pass, improving signal intensity. researchgate.netopenaccessjournals.com |
| General Contrast Enhancement | Potentially greater lesion enhancement | Higher concentration gradient may facilitate more rapid and intense accumulation in pathological tissues. nih.gov |
Analytical Method Development and Validation for Gadobutrol Monohydrate
Chromatographic Methodologies for Quantitative Estimation
Chromatographic techniques are central to the analytical testing of Gadobutrol (B1674391) Monohydrate, providing the means to separate and quantify the compound from potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two such powerful techniques that have been successfully applied. researchgate.netjchr.org
High-Performance Liquid Chromatography (HPLC) Methods
A sensitive and effective reverse-phase HPLC method has been developed for the simultaneous detection and evaluation of Gadobutrol and its specific impurities (A, B, and C). bbrc.in This method utilizes a Phenomenex Luna Phenyl-Hexyl C18 column (250 × 4.6 mm, 5 μm) maintained at a temperature of 50°C. bbrc.in The isocratic elution is carried out with a mobile phase consisting of 0.1% aqueous formic acid and acetonitrile (B52724) in a 95.5:0.5 (v/v) ratio, at a flow rate of 1.0 mL/min. bbrc.in Detection is performed at a wavelength of 195 nm, where the impurities exhibit greater sensitivity. bbrc.in
The method has demonstrated good linearity over a concentration range of 0.8314 – 30.21 ppm for Gadobutrol. bbrc.inresearchgate.net Validation of this method, in accordance with International Council for Harmonisation (ICH) guidelines, has confirmed its specificity, precision, and accuracy. bbrc.in The specificity was established by ensuring no interference from the diluent or other components. bbrc.in
| Parameter | Gadobutrol |
| Linearity Range (ppm) | 0.8314 – 30.21 |
| Correlation Coefficient (r²) | >0.999 |
| Precision (%RSD) | 2.36% to 3.55% |
| Accuracy (% Recovery) | 98.8% to 108.9% |
This table summarizes the validation parameters for the HPLC method developed for Gadobutrol quantification. bbrc.in
Ultra-Performance Liquid Chromatography (UPLC) Methods
To achieve faster analysis times, a simple and rapid stability-indicating UPLC method has also been developed for the quantitative estimation of Gadobutrol. jchr.orgjchr.org This method employs an Acquity UPLC CSH Phenyl-Hexyl column (150 x 2.1mm, 1.7µm). jchr.orgjchr.org The separation is achieved using a mobile phase composed of pH 3.8 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile in an 85:15 (v/v) ratio. jchr.orgjchr.org
Key parameters for this UPLC method include a flow rate of 0.5 mL/min, a column oven temperature of 40°C, and UV detection at 195 nm. jchr.orgjchr.org The retention time for Gadobutrol using this method is approximately 3.1 minutes, which is significantly shorter than conventional HPLC methods. jchr.orgjchr.org This UPLC method has been validated according to ICH guidelines and has been found to be accurate, reproducible, and consistent. jchr.orgjchr.org Another UPLC method utilized a Waters Acquity UPLC HSS T3 Column (1.8 μm, 2.1 mm × 100 mm) with a gradient mobile phase of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. nih.gov
| Parameter | Value |
| Column | Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm) |
| Mobile Phase | pH 3.8 ammonium acetate buffer : Acetonitrile (85:15 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 195 nm |
| Column Temperature | 40°C |
| Retention Time | 3.1 minutes |
| Run Time | 6 minutes |
This table presents the optimized chromatographic conditions for the UPLC analysis of Gadobutrol. jchr.orgjchr.org
Development of Stability-Indicating Analytical Methods (in vitro)
A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can distinguish the intact drug from its degradation products. For Gadobutrol, a stability-indicating reverse-phase HPLC method has been established to assess the drug's stability under various stress conditions. researchgate.netbbrc.in
In vitro forced degradation studies were conducted on Gadobutrol solutions to demonstrate the method's stability-indicating capability. bbrc.in Stress conditions included acid hydrolysis, base hydrolysis, and oxidative degradation. researchgate.net The developed HPLC method was able to effectively separate the main peak of Gadobutrol from the peaks of impurities and degradation products, thus proving its specificity and stability-indicating nature. bbrc.in The method was validated as per ICH guidelines to ensure it is suitable for stability studies. researchgate.net
Impurity Profiling and Quantification Techniques
The control of impurities is a critical factor in ensuring the safety and efficacy of pharmaceutical products. google.com For Gadobutrol, analytical methods have been developed to detect, identify, and quantify specific process-related impurities, designated as Impurity-A, Impurity-B, and Impurity-C. bbrc.in
Detection and Evaluation of Specific Impurities (A, B, C)
A sensitive and reliable HPLC method has been developed and validated for the simultaneous detection and quantification of impurities A, B, and C in Gadobutrol. bbrc.in This method utilizes a Phenomenex Luna Phenyl-Hexyl C18 column with isocratic elution. bbrc.in The mobile phase consists of 0.1% aqueous formic acid and acetonitrile (95.5:0.5 v/v). bbrc.in The detection wavelength was set to 195 nm, where the impurities show maximum sensitivity. bbrc.in
The method demonstrated good linearity for all three impurities within specified concentration ranges. bbrc.inresearchgate.net The accuracy of the method was confirmed with recovery values between 98.8% and 108.9% for each impurity. bbrc.in
| Impurity | Linearity Range (ppm) |
| Impurity-A | 3.2971 – 34.62 |
| Impurity-B | 0.3788 – 34.82 |
| Impurity-C | 2.9757 – 32.38 |
This table shows the validated linearity ranges for the quantification of Impurities A, B, and C. bbrc.inresearchgate.net
Limit of Detection and Quantification Studies
The limits of detection (LOD) and quantification (LOQ) are important parameters that define the sensitivity of an analytical method. For the HPLC method developed for Gadobutrol and its impurities, these limits were determined based on the signal-to-noise (S/N) ratio, with an S/N of ≥3 for LOD and ≥10 for LOQ. bbrc.in
The determined LOD and LOQ values demonstrate the method's high sensitivity, allowing for the detection and quantification of trace levels of impurities in the Gadobutrol drug substance. bbrc.in
| Compound | Limit of Detection (LOD) (ppm) | Limit of Quantification (LOQ) (ppm) |
| Gadobutrol | 0.2739 | 0.8314 |
| Impurity-A | 1.0881 | 3.2971 |
| Impurity-B | 0.1250 | 0.3788 |
| Impurity-C | 0.9820 | 2.9757 |
This table provides the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Gadobutrol and its impurities A, B, and C. bbrc.in
Table of Compound Names
| Name | Chemical Name |
| Gadobutrol | 10-[(1SR,2RS)-2,3-dihydroxy-1-hydroxymethylpropyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, gadolinium complex |
| Gadobutrol Monohydrate | Gadolinium 2,2′,2″-[10-[(1RS,2SR)-2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate monohydrate |
| Acetonitrile | Ethanenitrile |
| Formic Acid | Methanoic acid |
| Ammonium acetate | Acetic acid, ammonium salt |
| Glacial acetic acid | Acetic acid |
| Hydrochloric acid | Chlorane |
| Sodium hydroxide (B78521) | Sodium hydrate |
| Hydrogen peroxide | Dioxidane |
| Gadolinium | Gadolinium |
| Lithium chloride | Lithium chloride (LiCl) |
| Isopropanol | Propan-2-ol |
| Ethanol (B145695) | Ethyl alcohol |
| Methanol | Methyl alcohol |
| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid |
| Potassium dihydrogen phosphate (B84403) | Potassium phosphate monobasic |
| Gadolinium oxide | Digadolinium trioxide |
| Gadolinium acetate | Gadolinium(III) acetate |
| Gadolinium chloride | Gadolinium(III) chloride |
Validation of Analytical Methods According to Research Guidelines
The validation of analytical methods for this compound is a critical process to ensure the reliability, accuracy, and consistency of results. This process is conducted in accordance with internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines, which outline specific validation characteristics to be evaluated. slideshare.netich.org The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which for this compound primarily involves quantification and purity assessment. gmpinsiders.com
Linearity and Range Determination
Linearity studies are fundamental to validating an analytical method, as they confirm the procedure's ability to produce results that are directly proportional to the concentration of the analyte within a specified range. ich.org For this compound, various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated, demonstrating excellent linearity.
The linearity of a method is typically evaluated by analyzing a series of dilutions of a standard solution at a minimum of five different concentrations. gmpinsiders.comikev.org The relationship between the concentration and the analytical response (e.g., peak area) is then assessed using linear regression analysis. A high correlation coefficient (r²), typically greater than 0.99, indicates a strong linear relationship. gmpinsiders.com
Research findings have established specific linear ranges for the quantification of gadobutrol and its impurities. For instance, one Reverse Phase HPLC (RP-HPLC) method demonstrated linearity for Gadobutrol in the concentration range of 50-150 µg/mL. Another stability-indicating HPLC method established a linear range of 0.8314 – 30.21 ppm for gadobutrol. bbrc.inresearchgate.net A UPLC method showed linearity over a concentration range of 504.5-1513.5 μg/mL. jchr.org For the determination of gadolinium content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), linearity was confirmed over a range of 25% to 200% of the specification concentration. eurjchem.comresearchgate.net
The following table summarizes the linearity parameters from various validated analytical methods for this compound.
Table 1: Linearity and Range Data for Gadobutrol Analytical Methods
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| RP-HPLC | Gadobutrol | 50-150 µg/mL | Not Specified | , |
| Stability-Indicating HPLC | Gadobutrol | 0.8314 – 30.21 ppm | > 0.999 | bbrc.in, researchgate.net |
| Stability-Indicating HPLC | Impurity-A | 3.2971 – 34.62 ppm | > 0.999 | bbrc.in, researchgate.net |
| Stability-Indicating HPLC | Impurity-B | 0.3788 – 34.82 ppm | > 0.999 | bbrc.in, researchgate.net |
| Stability-Indicating HPLC | Impurity-C | 2.9757 – 32.38 ppm | > 0.999 | bbrc.in, researchgate.net |
| UPLC | Gadobutrol | 504.5-1513.5 μg/mL | > 0.999 | jchr.org |
| ICP-MS | Gadolinium | 25% – 200% | > 0.999 | eurjchem.com, researchgate.net |
Precision and Accuracy Assessments
Precision and accuracy are cornerstone validation parameters that demonstrate the reliability of an analytical method. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. slideshare.net It is typically expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision. slideshare.net
Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is usually determined by spiking the sample with known quantities of the analyte and is expressed as the percentage of recovery. ich.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). ich.orgjchr.org
Validated methods for gadobutrol analysis have shown high precision and accuracy. For a stability-indicating HPLC method, method precision was confirmed with a %RSD ranging from 2.36% to 3.55% for gadobutrol and its impurities. bbrc.inresearchgate.net The accuracy for the same method was found to be within 98.8% to 108.9% recovery. bbrc.inresearchgate.net An ICP-MS method for gadolinium quantification reported mean recovery rates between 92.5% and 107.5%. eurjchem.comresearchgate.net
Table 2: Precision and Accuracy Data for Validated Gadobutrol Analytical Methods
| Analytical Method | Parameter | Analyte(s) | Result | Reference |
|---|---|---|---|---|
| Stability-Indicating HPLC | Precision (%RSD) | Gadobutrol & Impurities A, B, C | 2.36% - 3.55% | bbrc.in, researchgate.net |
| Stability-Indicating HPLC | Accuracy (% Recovery) | Impurities A, B, C | 98.8% - 108.9% | bbrc.in, researchgate.net |
| UPLC | Precision (%RSD) | Gadobutrol | 0.17% | jchr.org |
| UPLC | Accuracy (% Recovery) | Gadobutrol | Within acceptance criteria | jchr.org |
| ICP-MS | Accuracy (% Recovery) | Gadolinium | 92.5% - 107.5% | eurjchem.com, researchgate.net |
Robustness and Specificity Studies
Robustness The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org Testing for robustness is a crucial part of method validation, ensuring that the method is dependable for routine use in different labs or with different equipment. Common parameters that are intentionally varied include the pH of the mobile phase, flow rate, column temperature, and the composition of the mobile phase. For example, in the development of an ICP-MS method for gadolinium, robustness was evaluated by varying the concentration of nitric acid in the diluent system. eurjchem.comresearchgate.net In another study, robustness was assessed by individually trying a deviation of ± 2 nm in the detection wavelength and ± 0.1 ml/min in the flow rate. researchgate.net
Specificity Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgikev.org For a stability-indicating method, it is essential to demonstrate that the analytical signal of the main compound, Gadobutrol, is not affected by its degradation products or any related impurities. bbrc.in This is often achieved by spiking the drug substance with known impurities and demonstrating that they can be separated from the main analyte peak. ikev.org In one HPLC method, specificity was confirmed by analyzing a gadobutrol sample spiked with its impurities (A, B, and C) and showing that the diluent and other components did not interfere with the analysis. bbrc.in The use of photodiode array (PDA) detectors can further support specificity by evaluating peak purity. ikev.org
Forced Degradation Studies for In Vitro Stability Assessment
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. researchgate.net These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions to evaluate its intrinsic stability and to identify potential degradation products. bbrc.ingsconlinepress.com The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate and quantify the degradants from the intact drug. researchgate.net
Gadobutrol has been subjected to various forced degradation conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. bbrc.injchr.org The results of these studies demonstrate the stability profile of the molecule and validate the stability-indicating nature of the analytical method used.
In a representative study, Gadobutrol was exposed to the following conditions:
Acid Hydrolysis: Treated with 1.0 N Hydrochloric acid (HCl) at 60°C.
Base Hydrolysis: Treated with 1.0 N Sodium hydroxide (NaOH) at 60°C.
Oxidative Degradation: Exposed to 30% Hydrogen peroxide (H₂O₂) at room temperature.
Thermal Degradation: Heated at 105°C for 24 hours.
Humidity: Exposed to 90% relative humidity for 24 hours. bbrc.in
The results from these studies indicate that Gadobutrol is susceptible to degradation under certain stress conditions, and the developed chromatographic methods are capable of resolving the parent drug from its degradation products, thus confirming their status as stability-indicating methods.
Table 3: Summary of Forced Degradation Studies for Gadobutrol
| Stress Condition | Parameters | % Degradation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1.0 N HCl / 60°C / 48 hrs | 0.18% | jchr.org |
| Base Hydrolysis | 1.0 N NaOH / 60°C / 48 hrs | 0.21% | jchr.org |
| Oxidative Degradation | 30% H₂O₂ / Room Temp. / 24 hrs | 0.45% | jchr.org |
| Thermal Degradation | 105°C / 24 hrs | Significant degradation observed | bbrc.in |
| Humidity | 90% Relative Humidity / 24 hrs | Significant degradation observed | bbrc.in |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ammonium acetate |
| Butrol (B126436) ligand |
| Calcium |
| di-TOBO ligand |
| Formic acid |
| Gadobutrol |
| This compound |
| Gadodiamide |
| Gadolinium |
| Gadopentetate dimeglumine |
| Gadoterate (B1198928) meglumine (B1676163) |
| Hydrogen peroxide |
| Hydrochloric acid |
| Nitric acid |
| Sodium edetate |
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Simulations of Molecular Structure and Electronic Properties
Quantum mechanical (QM) simulations are essential for accurately describing the electronic structure of the Gadobutrol (B1674391) complex, which is fundamental to its magnetic and relaxive properties. These simulations can elucidate the nature of the coordination bonds between the gadolinium (Gd³⁺) ion and the chelating ligand, as well as the electronic interactions with surrounding water molecules.
Recent research has employed quantum-based polarizable force fields in molecular dynamics simulations to achieve a more accurate representation of the system. figshare.comornl.gov This approach accounts for the way the electron distribution in a molecule or ion changes in response to the electric field of its environment, a crucial factor for a highly charged ion like Gd³⁺. QM methods are also used to study the spin state of the complex. For instance, techniques like X-ray photoelectron spectroscopy (XPS) combined with theoretical calculations can probe the chemical environment and spin state of the metal center, which is directly related to its magnetic properties. acs.org By calculating properties such as the effective nuclear charge and spin-orbit coupling, QM simulations provide a detailed picture of the electronic configuration that gives rise to the paramagnetic effect. acs.org
Classical Molecular Dynamics Simulations for Solvent Relaxation and Dynamics
Classical molecular dynamics (MD) simulations are a cornerstone for studying the dynamic interactions between Gadobutrol and the surrounding solvent (water), which is the primary source of the MRI signal. ornl.govresearchgate.net These simulations model the system at an atomistic level, tracking the trajectories of thousands of molecules over time to understand solvent relaxation and dynamics. researchgate.netaps.org
A key application of MD simulations is to investigate the behavior of water molecules in the first (inner) and second coordination spheres of the Gd³⁺ ion. researchgate.net Research has shown that for Gadobutrol, outer-shell water contributes significantly to the total relaxivity, accounting for approximately 50% of the effect. figshare.comornl.gov This is a notable contrast to the unchelated gadolinium-aqua ion, where the outer shell's contribution is only about 15%. figshare.comornl.gov
MD simulations allow for the decomposition of the nuclear magnetic resonance (NMR) dipole-dipole autocorrelation function, G(t), into a set of molecular modes. figshare.comornl.gov This analysis reveals the multi-exponential nature of the relaxation process and highlights the importance of different dynamic modes in governing the longitudinal relaxivity (r₁). figshare.comornl.gov The agreement between MD simulation results and experimental data validates the force fields used and provides new insights into relaxation mechanisms that traditional hard-sphere models cannot capture. researchgate.netresearchgate.net
Computational Modeling of Chelation and Ligand Flexibility
The stability of the Gadobutrol complex, which is critical for preventing the release of toxic free Gd³⁺ ions, is determined by the chelation of the ion by the macrocyclic ligand. Computational modeling is used to investigate the thermodynamics and kinetics of this chelation process and to assess the conformational flexibility of the ligand.
The design of the ligand, which includes hydrogen-bond-acceptor groups, is crucial for modulating the interaction with water molecules in the second hydration shell. researchgate.net Computational models can predict how changes in the ligand structure affect these interactions. The strategy of using conformational restriction to minimize the entropic loss upon binding is a key concept in drug design that is explored through modeling. researchgate.net Algorithms that perform exhaustive conformational searches using rotamer libraries can predict the low-energy conformations of the binding site, revealing how the ligand adapts to the metal ion. nih.gov These models show that for many systems, ligands tend to bind to pre-existing low-energy conformations of the receptor, though ligand-induced high-energy conformations can also occur. nih.gov
Table 1: Comparison of Water Contribution to Relaxivity
| Complex | Inner-Shell Water Contribution to r₁ | Outer-Shell Water Contribution to r₁ |
|---|---|---|
| Gadobutrol | ~50% | ~50% figshare.comornl.gov |
| Gadolinium-aqua ion | ~85% | ~15% figshare.comornl.gov |
Prediction of Relaxivity from Molecular-Level Simulations
A major goal of computational studies on Gadobutrol is to predict its relaxivity (r₁), a measure of its efficiency as an MRI contrast agent. Atomistic molecular dynamics simulations have become remarkably successful in this regard, capable of predicting the ¹H NMR T₁ relaxation of water in the presence of the gadolinium complex. researchgate.net
Simulations can compute the T₁ relaxivity dispersion function (r₁ as a function of frequency) and show excellent agreement with experimental measurements in the frequency range relevant to clinical MRI (approximately 5 to 500 MHz), often without the need for any adjustable parameters. researchgate.netresearchgate.net This predictive power is a significant step towards the in silico design of new contrast agents. researchgate.net
By comparing simulation results with experimental data, researchers can also extract other important physical parameters. For instance, at low frequencies (≲ 5 MHz), deviations between simulated and measured r₁ values can be used to estimate the zero-field electron-spin relaxation time (Tₑ₀). researchgate.netresearchgate.net For the Gadobutrol complex, this time was determined to be approximately 104 picoseconds. researchgate.net The ability to separate and quantify contributions from inner- and outer-sphere water molecules provides a molecular-level understanding of the factors that determine relaxivity. figshare.comornl.gov
Table 2: Calculated Electron-Spin Relaxation Times
| Complex | Calculated Low-Frequency Electron-Spin Relaxation Time (Tₑ₀) |
|---|---|
| Gd³⁺-DO3A-butrol (Gadobutrol) | ~104 ps researchgate.net |
| Gd³⁺-aqua complex | ~316 ps researchgate.net |
Q & A
Q. How should researchers design experiments to assess this compound’s efficacy in blood-brain barrier (BBB) disruption imaging?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
